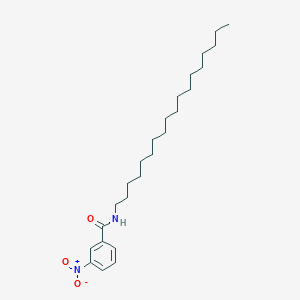

m-Nitro-N-octadecylbenzamide

Description

Properties

IUPAC Name |

3-nitro-N-octadecylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(28)23-19-18-20-24(22-23)27(29)30/h18-20,22H,2-17,21H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGMGVISROGRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149050 | |

| Record name | N-Octadecyl m-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109799-65-7 | |

| Record name | N-Octadecyl m-nitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109799657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octadecyl m-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of m-Nitro-N-octadecylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical properties of m-Nitro-N-octadecylbenzamide (CAS No. 109799-65-7), a specialized organic compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, established chemical principles, and predictive models to offer a robust profile. We will delve into its physicochemical properties, probable synthetic routes, expected spectroscopic signatures, and safety considerations. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of long-chain N-alkylated nitroaromatic amides.

Introduction: The Structural and Functional Landscape of this compound

This compound is a unique molecule that combines three key functional moieties: a nitroaromatic ring, an amide linkage, and a long alkyl chain. This distinct combination of a polar, electron-withdrawing nitrobenzoyl group and a nonpolar, hydrophobic octadecyl chain imparts amphiphilic character to the molecule, suggesting potential for self-assembly, surface activity, or incorporation into lipid-based delivery systems. The nitro group's position on the benzene ring and the long alkyl chain's influence on solubility and crystallinity are critical determinants of its chemical behavior and potential utility.

The amide bond provides structural rigidity and the capacity for hydrogen bonding, which can influence intermolecular interactions and solid-state packing. The nitro group, a strong electron-withdrawing group, significantly impacts the electronic properties of the aromatic ring and the reactivity of the molecule. The long octadecyl chain, on the other hand, will dominate the compound's physical properties, such as melting point and solubility.[1][2]

This guide will systematically explore the chemical and physical properties of this compound, providing a theoretical and practical framework for its handling and application in a research setting.

Physicochemical Properties

Direct experimental data for this compound is not extensively reported in the literature. Therefore, the following properties are a blend of known data for its constituent parts and predictions based on the behavior of structurally similar molecules, such as other long-chain N-alkyl amides and nitrobenzamides.

General Properties

| Property | Value/Prediction | Source/Basis |

| IUPAC Name | 3-Nitro-N-octadecylbenzamide | Nomenclature Rules |

| CAS Number | 109799-65-7 | Chemical Abstracts Service |

| Molecular Formula | C₂₅H₄₂N₂O₃ | |

| Molecular Weight | 418.62 g/mol | |

| Appearance | Predicted to be a waxy or crystalline solid, likely pale yellow to off-white. | Analogy to nitroaromatics and long-chain amides.[3] |

| Melting Point | Predicted to be in the range of 60-90 °C. | The long alkyl chain will significantly influence the melting point. For comparison, octadecanamide has a melting point of 101 °C, while 3-nitrobenzamide melts at 140-143 °C. The combination of these moieties will result in an intermediate melting point.[3][4] |

| Boiling Point | Predicted to be > 400 °C (with decomposition). | High molecular weight and strong intermolecular forces suggest a high boiling point. Decomposition is likely at elevated temperatures due to the nitro group. |

| Solubility | Predicted to be soluble in nonpolar organic solvents (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in polar protic solvents (e.g., ethanol) and likely insoluble in water. | The long hydrophobic octadecyl tail will dominate solubility, making it highly lipophilic.[1] |

Synthesis and Purification

A plausible and common method for the synthesis of N-substituted amides is the acylation of a primary amine with an acyl chloride.[5]

Proposed Synthetic Pathway

Sources

- 1. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amide synthesis by acylation [organic-chemistry.org]

A Comprehensive Technical Guide to the Synthesis and Purification of m-Nitro-N-octadecylbenzamide

Abstract

This technical guide provides an in-depth exploration of the synthesis and purification of m-Nitro-N-octadecylbenzamide, a long-chain aromatic amide. The synthesis is achieved through the Schotten-Baumann reaction, a robust method for amide formation from an acyl chloride and a primary amine. This document offers a detailed, step-by-step experimental protocol, an analysis of the reaction mechanism, and comprehensive procedures for purification via recrystallization. Furthermore, it includes a discussion on the characterization of the final product and essential safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, field-proven insights.

Introduction: Significance and Applications

This compound is a molecule of interest due to its unique structure, combining a rigid aromatic core with a long, flexible alkyl chain. This amphiphilic character suggests potential applications in areas such as materials science, as a precursor for surfactants or liquid crystals, and in medicinal chemistry, where the nitroaromatic moiety can be a pharmacophore or a synthetic intermediate for further functionalization. The octadecyl chain imparts significant lipophilicity, a key parameter in drug design influencing membrane permeability and pharmacokinetic profiles.

The synthesis of this compound serves as an excellent case study for the reliable formation of amide bonds, a cornerstone of organic and medicinal chemistry. The methodologies described herein are broadly applicable to the synthesis of a wide range of N-substituted benzamides.

The Synthetic Approach: The Schotten-Baumann Reaction

The synthesis of this compound is efficiently accomplished via the Schotten-Baumann reaction. This classic named reaction, first described in the 1880s by German chemists Carl Schotten and Eugen Baumann, is a method for forming amides from amines and acyl chlorides (or esters from alcohols and acyl chlorides)[1][2][3][4]. The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion[3][4][5].

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] The key steps are as follows:

-

Nucleophilic Attack: The primary amine, octadecylamine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of m-nitrobenzoyl chloride.[3][6][7] This initial attack forms a tetrahedral intermediate.[2]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[3]

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, an excess of the octadecylamine reactant serves this purpose) to yield the final, neutral this compound product and the amine hydrochloride salt.[3][4]

The overall reaction is:

O₂NC₆H₄COCl + C₁₈H₃₇NH₂ → O₂NC₆H₄CONHC₁₈H₃₇ + HCl

The HCl byproduct immediately reacts with another equivalent of octadecylamine:

C₁₈H₃₇NH₂ + HCl → C₁₈H₃₇NH₃⁺Cl⁻

Therefore, a minimum of two equivalents of the amine are theoretically required per equivalent of the acyl chloride. In practice, a slight excess of the amine is often used to ensure the complete consumption of the acyl chloride.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| m-Nitrobenzoyl chloride | 185.56 | 5.00 g | 0.027 | Corrosive, moisture-sensitive.[8][9][10] |

| Octadecylamine | 269.51 | 14.55 g | 0.054 | Corrosive, skin irritant.[11][12][13][14][15] |

| Dichloromethane (DCM) | - | 150 mL | - | Anhydrous, used as solvent. |

| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 100 mL | - | For workup. |

| Brine (Saturated NaCl Solution) | - | 50 mL | - | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve octadecylamine (14.55 g, 0.054 mol) in 100 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until the amine is fully dissolved.

-

Addition of Acyl Chloride: In a separate, dry beaker, dissolve m-nitrobenzoyl chloride (5.00 g, 0.027 mol) in 50 mL of anhydrous DCM. Slowly add this solution to the stirred octadecylamine solution over a period of 15-20 minutes using a dropping funnel. The reaction is exothermic, and a white precipitate (octadecylamine hydrochloride) will form.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for an additional 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the m-nitrobenzoyl chloride spot.

-

Aqueous Workup:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 100 mL of 1 M HCl (to remove excess octadecylamine), 100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 50 mL of brine.

-

After each wash, allow the layers to separate and drain the aqueous layer.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

-

Purification: Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds.[16] The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[17] For a nonpolar, long-chain amide like this compound, a polar solvent like ethanol or a solvent mixture is often suitable.

Solvent Selection

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] Ethanol, acetone, and acetonitrile are good starting points for the recrystallization of amides.[18] For this compound, ethanol is an effective choice.

Recrystallization Procedure

-

Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil on a hot plate. Continue adding hot ethanol portion-wise until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield.[17]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[16]

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

-

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons, the amide N-H proton, and the long alkyl chain protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the octadecyl chain.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Will display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Safety and Handling Precautions

-

m-Nitrobenzoyl chloride: Is corrosive and reacts with water.[8][9][10] It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Avoid inhalation of dust and contact with skin and eyes.[8]

-

Octadecylamine: Is corrosive and can cause skin and eye irritation.[11][12][13][14][15] Handle with appropriate PPE. It is also very toxic to aquatic life.[11][13]

-

Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. All work with DCM should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizing the Process

Chemical Reaction Workflow

Caption: Mechanism of the Schotten-Baumann reaction.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction is a reliable and high-yielding process. The procedure is straightforward, and the product can be effectively purified by recrystallization. This technical guide provides a comprehensive framework for the successful execution of this synthesis, grounded in established chemical principles and practical laboratory techniques. The methods described are adaptable for the synthesis of other N-substituted amides, making this a valuable reference for professionals in organic synthesis and drug development.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- ChemNoted. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Nitrobenzoyl chloride.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Octadecylamine.

- PubChem. (n.d.). Benzoyl chloride, 3-nitro-.

- Santa Cruz Biotechnology. (n.d.). Octadecylamine - Material Safety Data Sheet.

- CDH Fine Chemical. (n.d.). OCTADECYLAMINE CAS NO 124-30-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. (2024, February 10). SAFETY DATA SHEET - Octadecylamine.

- ChemicalBook. (n.d.). Octadecanamine - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-Nitrobenzoyl chloride.

- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.

- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID.

- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. chemistry-reaction.com [chemistry-reaction.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Nitrobenzoyl chloride 98 121-90-4 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.ie [fishersci.ie]

- 15. chemicalbook.com [chemicalbook.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of m-Nitro-N-octadecylbenzamide

This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks required to elucidate the molecular structure and conformational dynamics of m-Nitro-N-octadecylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical techniques with computational modeling to present a robust workflow for characterizing complex amide molecules. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols for achieving accurate and reproducible results.

Introduction: The Significance of Molecular Conformation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For a molecule like this compound, which possesses a polar aromatic head group and a long nonpolar alkyl tail, understanding its preferred spatial arrangement is crucial for predicting its behavior in various environments, from solution to biological membranes. The presence of the nitro group and the long octadecyl chain introduces specific steric and electronic factors that dictate its conformational landscape.

This guide will detail a systematic approach to unravel these structural nuances, beginning with its fundamental chemical identity and synthesis, followed by an in-depth exploration of its conformational analysis through spectroscopic and computational methods.

Molecular Identity and Synthesis

Before delving into its complex three-dimensional structure, it is essential to establish the fundamental chemical properties of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 109799-65-7 | [1] |

| Molecular Formula | C25H42N2O3 | [1] |

| Molecular Weight | 418.61 g/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction between m-nitrobenzoyl chloride and octadecylamine. The general synthetic route is outlined below.

-

Preparation of m-nitrobenzoyl chloride: m-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) until the reaction is complete, typically indicated by the cessation of gas evolution. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude m-nitrobenzoyl chloride.

-

Amidation Reaction:

-

Octadecylamine is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

-

A stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, is added to the solution to act as a scavenger for the HCl produced during the reaction.

-

The crude m-nitrobenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled solution of octadecylamine with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.

-

The workflow for the synthesis is depicted in the following diagram:

Caption: Key dihedral angles determining the conformation.

Methodologies for Structural Elucidation

A combination of spectroscopic techniques and computational modeling is essential for a thorough conformational analysis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.

-

¹H NMR: The chemical shifts of the amide proton and the protons on the carbon adjacent to the nitrogen can provide information about the cis/trans isomerism of the amide bond. The observation of two sets of signals for these protons at low temperatures can indicate the presence of both conformers.

-

Dynamic NMR (DNMR): By acquiring spectra at different temperatures, it is possible to study the kinetics of conformational exchange, such as the rotation around the amide bond. [2]The coalescence of signals at higher temperatures allows for the calculation of the rotational energy barrier.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments can detect through-space interactions between protons that are close to each other, providing crucial distance constraints for determining the three-dimensional structure. For example, an NOE between the amide proton and the ortho protons of the phenyl ring would support a specific orientation of the ring.

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., deuterated chloroform or toluene).

-

Acquire a series of ¹H NMR spectra over a range of temperatures, starting from a low temperature where the exchange between cis and trans isomers is slow on the NMR timescale.

-

Identify the signals corresponding to the two conformers.

-

Gradually increase the temperature and record spectra at regular intervals until the signals from the two conformers broaden and coalesce into a single, time-averaged signal.

-

Determine the coalescence temperature (Tc) and the chemical shift difference between the exchanging signals (Δν).

-

Calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.

Computational Modeling

Computational chemistry provides invaluable insights into the relative energies of different conformers and the potential energy surfaces for conformational changes.

Density Functional Theory (DFT) Calculations: DFT is a robust method for optimizing molecular geometries and calculating the relative energies of different conformers. [3][4]

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible octadecyl chain.

-

Geometry Optimization: Optimize the geometries of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). [3][4]3. Energy Calculations: Calculate the single-point energies of the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Potential Energy Surface (PES) Scan: To investigate the rotational barrier around the amide bond, perform a relaxed PES scan by systematically varying the corresponding dihedral angle and optimizing the rest of the molecular geometry at each step.

The workflow for the combined experimental and computational analysis is shown below:

Caption: Integrated workflow for conformational analysis.

Conclusion

The elucidation of the molecular structure and conformation of this compound requires a multi-faceted approach that combines chemical synthesis, advanced spectroscopic techniques, and theoretical calculations. By following the protocols outlined in this guide, researchers can gain a detailed understanding of the conformational preferences and dynamic behavior of this complex amphiphilic molecule. This knowledge is fundamental for rationalizing its properties and for its potential applications in materials science and drug development.

References

-

Abraham, R. J., et al. (2025). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. [Link]

-

Gleave, R. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Cramer, C. J., & Donor, M. T. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. The Journal of Organic Chemistry, 84(19), 12388-12396. [Link]

-

Cramer, C. J., & Donor, M. T. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. ResearchGate. [Link]

-

Kuvshinova, E. A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 578. [Link]

Sources

- 1. 109799-65-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of m-Nitro-N-octadecylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the spectroscopic techniques essential for the structural elucidation and characterization of m-Nitro-N-octadecylbenzamide. As a novel compound of interest in various research domains, including drug development, a thorough understanding of its spectral properties is paramount for synthesis confirmation, purity assessment, and quality control. This document synthesizes established spectroscopic principles to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols, data interpretation strategies, and visual aids are provided to offer a practical and in-depth resource for scientists.

Introduction: The Significance of Spectroscopic Analysis

This compound is an organic molecule featuring a nitro-substituted aromatic ring linked to a long-chain alkyl amide. This unique combination of a polar aromatic moiety and a nonpolar aliphatic chain suggests potential applications in areas such as materials science and pharmacology. Accurate structural confirmation is the bedrock of any scientific investigation into a novel compound. Spectroscopic methods offer a non-destructive and highly detailed insight into the molecular architecture.[1][2]

This guide is structured to provide a logical workflow for the spectroscopic analysis of this compound, moving from the foundational principles to the practical application of data interpretation.

Predicted Spectroscopic Data and Interpretation

Due to the novelty of this compound, publicly available experimental spectra are scarce. However, by analyzing its constituent functional groups—a meta-substituted nitrobenzene ring and an N-octadecyl amide chain—we can confidently predict the key features of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the octadecyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Aromatic-H (ortho to NO₂) | ~8.6 - 8.8 | d | 1H | Deshielded due to the electron-withdrawing nitro group. |

| Aromatic-H (ortho to C=O) | ~8.2 - 8.4 | d | 1H | Deshielded by the carbonyl group. |

| Aromatic-H (para to NO₂) | ~8.0 - 8.2 | t | 1H | |

| Aromatic-H (meta to both) | ~7.6 - 7.8 | t | 1H | |

| Amide N-H | ~6.5 - 7.5 | t | 1H | Broad signal, position can vary with solvent and concentration. |

| Methylene (α to N) | ~3.4 - 3.6 | q | 2H | Deshielded by the adjacent nitrogen atom. |

| Methylene (β to N) | ~1.6 - 1.8 | quint | 2H | |

| Methylene Chain ((CH₂)₁₅) | ~1.2 - 1.4 | br s | 30H | Overlapping signals forming a broad singlet. |

| Terminal Methyl (CH₃) | ~0.8 - 0.9 | t | 3H | Characteristic upfield signal for a terminal methyl group. |

Chemical shifts are referenced to TMS in CDCl₃. The interpretation of aromatic signals can be complex due to potential overlapping and second-order effects.[3][4][5]

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| Carbonyl (C=O) | ~165 - 170 | Characteristic chemical shift for an amide carbonyl. |

| Aromatic C-NO₂ | ~148 - 150 | |

| Aromatic C-C=O | ~135 - 138 | |

| Aromatic C-H | ~120 - 135 | Multiple signals expected in this region. |

| Methylene (α to N) | ~40 - 45 | Deshielded by the nitrogen atom. |

| Methylene Chain ((CH₂)₁₅) | ~22 - 32 | Multiple signals in the aliphatic region. |

| Terminal Methyl (CH₃) | ~14 | Characteristic upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity | Key Insights |

| N-H Stretch (Amide) | ~3300 - 3500 | Medium | Indicates a secondary amide.[6] |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | Strong | Characteristic of the long alkyl chain. |

| C=O Stretch (Amide I) | ~1630 - 1680 | Strong | Conjugation with the aromatic ring lowers the frequency.[6] |

| N-O Asymmetric Stretch (Nitro) | ~1500 - 1550 | Strong | Characteristic for aromatic nitro compounds.[7][8] |

| N-H Bend (Amide II) | ~1510 - 1570 | Strong | Often overlaps with the nitro stretch.[6] |

| N-O Symmetric Stretch (Nitro) | ~1330 - 1370 | Strong | Another key indicator of the nitro group.[7][8] |

The presence of both strong amide and nitro group absorptions will be the defining characteristic of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

The molecular ion peak (M⁺) is expected, though it may be weak. The fragmentation will likely be dominated by cleavages at the amide bond and within the alkyl chain.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | [C₂₅H₄₂N₂O₃]⁺ | Molecular Ion |

| [M - C₁₈H₃₇N]⁺ | [C₇H₄NO₃]⁺ | α-cleavage at the amide bond, loss of octadecylamine.[9][10] |

| [M - NO₂]⁺ | [C₂₅H₄₂N₂O]⁺ | Loss of the nitro group. |

| [C₇H₅O]⁺ | [C₆H₅CO]⁺ | Benzoyl cation, from cleavage of the amide bond.[9] |

| Various CₙH₂ₙ₊₁ fragments | Alkyl fragments | Fragmentation of the octadecyl chain. |

The "Nitrogen Rule" applies here; since the molecule has an even number of nitrogen atoms, its molecular weight will be an even number.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use the same sample.

-

Acquire the spectrum with proton decoupling to simplify the spectrum and enhance the signal.[2]

-

FT-IR Spectroscopy Protocol

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation : A standard FT-IR spectrometer.

-

Data Acquisition :

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or dichloromethane.

-

Instrumentation : A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[1][11]

-

MS Conditions :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 50-500).

-

Conclusion

The spectroscopic characterization of this compound is a critical step in its scientific exploration. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR, IR, and Mass Spectrometry data for this compound. By leveraging the well-established spectroscopic signatures of its constituent functional groups, researchers can confidently verify its structure and purity. The provided protocols and interpretative guidance are intended to serve as a valuable resource for chemists and pharmaceutical scientists working with this and structurally related molecules.

References

- A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers - Benchchem. (n.d.).

- How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? - Quora. (2018, April 5).

- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- de Oliveira, D. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22591-22601.

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Forbes, E. J., Morgan, K. J., & Newton, J. (1963). 156. The infrared spectra of some nitro-amides. Journal of the Chemical Society (Resumed), 835.

- IR: nitro groups. (n.d.).

- Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide - Benchchem. (n.d.).

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing.

- Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.).

- An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem. (n.d.).

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).

- Effect of alkyl substitution at the amide nitrogen on amide bond cleavage: electrospray ionization/surface-induced dissociation fragmentation of substance P and two alkylated analogs - PubMed. (n.d.).

- Nitro Groups. (n.d.).

- Mass Spectrometry: Fragmentation. (n.d.).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Interpreting Aromatic NMR Signals - YouTube. (2021, March 24).

- Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024, September 17).

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. quora.com [quora.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Determining the Solubility of m-Nitro-N-octadecylbenzamide in Organic Solvents

Foreword

Introduction to m-Nitro-N-octadecylbenzamide and the Importance of Solubility

This compound (CAS No. 109799-65-7) is an organic molecule with a molecular formula of C25H42N2O3 and a molecular weight of 418.61 g/mol [1]. Its structure, characterized by a polar nitrobenzamide head and a long non-polar octadecyl tail, suggests a complex solubility profile.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences:

-

Process Chemistry: Solvent selection for synthesis, purification, and crystallization.

-

Formulation Development: Bioavailability, drug delivery mechanisms, and dosage form design.

-

Analytical Chemistry: Choice of solvents for chromatographic analysis.

Understanding how this molecule behaves in different organic solvents is paramount for its successful application in research and development.

Theoretical Framework: What Governs Solubility?

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[2] This principle is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of an organic compound:

-

Polarity: The presence of the nitro group and the amide linkage in this compound introduces polarity, while the long octadecyl chain imparts significant non-polar character. The balance between these determines its affinity for polar or non-polar solvents.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.

-

Molecular Size: Larger molecules can be more difficult to solvate.

-

Hydrogen Bonding: The amide group can act as a hydrogen bond donor and acceptor, influencing its interaction with protic and aprotic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are more likely to be miscible.[3][4] The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance suggests higher solubility.[5]

Experimental Determination of Solubility

A systematic approach is required to determine the solubility of this compound. The following sections detail a robust experimental workflow.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade) with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method, also known as the shake-flask method, is a gold-standard technique for determining solubility.[6]

Figure 1: Experimental workflow for the equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Accurately add a known volume (e.g., 2 mL) of each selected organic solvent to the vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to optimize this duration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand at the same temperature to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

Data Presentation and Interpretation (Hypothetical Data)

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 0.1 | < 0.1 | < 0.0002 |

| Toluene | 2.4 | 5.2 | 0.0124 |

| Dichloromethane | 3.1 | 15.8 | 0.0377 |

| Ethyl Acetate | 4.4 | 8.9 | 0.0213 |

| Acetone | 5.1 | 12.5 | 0.0299 |

| Isopropanol | 3.9 | 2.1 | 0.0050 |

| Ethanol | 4.3 | 1.5 | 0.0036 |

| Methanol | 5.1 | 0.8 | 0.0019 |

| N,N-Dimethylformamide (DMF) | 6.4 | 25.3 | 0.0604 |

Note: The data in this table is purely illustrative and intended to demonstrate how experimental results would be presented.

From this hypothetical data, we can infer that this compound exhibits moderate solubility in aromatic and chlorinated solvents (Toluene, Dichloromethane) and polar aprotic solvents (Acetone, DMF), with lower solubility in non-polar (n-Hexane) and polar protic solvents (alcohols). This suggests that while the long alkyl chain favors less polar environments, the polar head group requires a solvent capable of polar interactions. The poor solubility in alcohols could be due to the solvent's strong self-association through hydrogen bonding, which may not be effectively disrupted by the solute.

Advanced Characterization and Predictive Modeling

While experimental determination is the most accurate approach, predictive models can offer valuable insights and accelerate solvent screening.[7][8]

Building a Predictive Model

For a more in-depth understanding, a researcher could:

-

Determine the solubility in a wider range of solvents (at least 15-20) with known Hansen Solubility Parameters.[9][10]

-

Use software to calculate the HSP of this compound by finding the center of a sphere that encompasses all "good" solvents.[4][5]

Figure 2: Conceptual diagram of Hansen Solubility Parameter (HSP) space.

Once the HSP of this compound is determined, the solubility in any other solvent with known HSP can be predicted. This is invaluable for identifying optimal solvents for various applications without exhaustive experimentation. Machine learning models are also emerging as powerful tools for solubility prediction, leveraging large datasets to forecast the solubility of new molecules.[11][12][13]

Conclusion

Determining the solubility of this compound in organic solvents is a multi-faceted task that combines theoretical understanding with rigorous experimental work. This guide has outlined a comprehensive approach, from understanding the physicochemical drivers of solubility to executing a reliable experimental protocol and interpreting the resulting data. By following these principles, researchers can generate the high-quality solubility data necessary to advance their work in drug development and chemical synthesis, ensuring that solvent selection is driven by empirical evidence and scientific rationale.

References

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH.

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available at: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

-

Common solvents are displayed according to their Hansen solubility... ResearchGate. Available at: [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

solubility experimental methods.pptx. Slideshare. Available at: [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Available at: [Link]

-

HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. Available at: [Link]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

Sources

- 1. 109799-65-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. researchgate.net [researchgate.net]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 11. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of m-Nitro-N-octadecylbenzamide

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of m-Nitro-N-octadecylbenzamide. While specific experimental data for this compound is not extensively published, this document establishes a robust investigatory approach based on established principles of thermal analysis for structurally related molecules, including nitroaromatics and long-chain N-alkylamides. We will explore the theoretical underpinnings of its stability, detail rigorous experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outline methods for kinetic analysis, and propose potential decomposition pathways. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of such compounds for safe handling, formulation, and storage.

Introduction: The Significance of Thermal Stability

This compound is a molecule of interest combining three key structural features: a nitroaromatic ring, an amide linkage, and a long N-alkyl (octadecyl) chain. This unique combination suggests potential applications in diverse fields, from specialty materials to pharmaceutical formulations where the long alkyl chain can impart lipophilicity. The presence of the nitro group, however, raises critical questions about its energetic properties and thermal stability.

Understanding the thermal behavior of a compound is paramount for several reasons:

-

Safety: The exothermic decomposition of nitro compounds can be hazardous, posing risks of runaway reactions or explosions.[1]

-

Processing and Storage: Manufacturing processes such as milling, drying, and formulation often involve thermal stress. Defining the decomposition threshold is essential to prevent degradation.

-

Purity and Shelf-life: Thermal degradation can lead to the formation of impurities, compromising the quality and efficacy of the final product.

This guide provides the scientific logic and actionable protocols to thoroughly characterize the thermal profile of this compound.

Theoretical Assessment of Structural Influences on Thermal Stability

The thermal stability of this compound is governed by the interplay of its constituent functional groups.

-

The Nitroaromatic System: The C-NO₂ bond is typically the weakest link in nitroaromatic compounds and the primary site for initiating thermal decomposition.[2] The decomposition of nitroaromatics is often an auto-catalytic process, where the initial products can accelerate further decomposition.[3] Studies on nitrobenzene have shown that at high temperatures, the primary decomposition pathway involves the homolytic cleavage of the C-NO₂ bond to produce a phenyl radical and nitrogen dioxide (NO₂).[4]

-

The Amide Linkage: Amide bonds are generally characterized by high thermal stability due to resonance stabilization. However, at elevated temperatures, they can undergo pyrolysis.

-

The N-Octadecyl Chain: This long, flexible saturated alkyl chain significantly influences the molecule's physical properties, such as melting point and solubility. While the C-C and C-H bonds are relatively strong, under pyrolytic conditions, the chain can undergo radical-mediated fragmentation.

Based on these features, the initial decomposition event is hypothesized to be the scission of the C-NO₂ bond, as it is energetically the most favorable pathway.[2]

Experimental Methodologies: A Dual-Pronged Approach

A comprehensive thermal analysis relies on complementary techniques. We advocate for the combined use of Thermogravimetric Analysis (TGA) to quantify mass loss and Differential Scanning Calorimetry (DSC) to measure the associated energetic changes.[5][6][7]

Thermogravimetric Analysis (TGA): Quantifying Thermal Degradation

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This is the primary technique for determining the onset temperature of decomposition and the stages of mass loss.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum). Ensure a thin, even layer to facilitate uniform heat transfer.

-

Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes.[10]

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the final decomposition step (e.g., 600 °C).

-

-

Data Analysis: Plot the sample mass (%) and the first derivative of the mass loss (DTG curve) against temperature. The onset temperature of decomposition (T_onset) is determined from the intersection of the baseline with the tangent of the mass loss curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Small Sample Mass: Minimizes thermal gradients within the sample, ensuring the recorded temperature accurately reflects the sample temperature.

-

Inert Atmosphere: Isolates the thermal decomposition mechanism. Running a comparative experiment in an oxidative atmosphere (air) can reveal susceptibility to oxidation.[10]

-

Linear Heating Rate: A rate of 10 °C/min is standard for initial screening. Slower rates can provide better resolution of complex decomposition events, while faster rates can shift decomposition to higher temperatures.

Differential Scanning Calorimetry (DSC): Characterizing Energetics

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It is essential for identifying thermal events such as melting (endotherm) and decomposition (exotherm) and quantifying their associated enthalpy changes.[12][13]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. The sealing is critical to contain any evolved gases and measure the total energy of the decomposition.

-

Atmosphere Selection: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell to prevent oxidative side reactions.

-

Thermal Program: Use the same heating rate as the TGA experiment (e.g., 10 °C/min) to allow for direct correlation of thermal events.

-

Data Analysis: Plot the heat flow (mW) against temperature.

-

Endothermic Peaks: Indicate heat absorption, typically associated with melting. The peak onset provides the melting point (T_m).

-

Exothermic Peaks: Indicate heat release, characteristic of decomposition. The onset of the exotherm (T_d) should correlate with the T_onset from TGA. The integrated area of the exotherm provides the enthalpy of decomposition (ΔH_d).

-

Quantitative Data and Kinetic Analysis

To gain deeper insight, experiments should be repeated at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). As the heating rate increases, decomposition temperatures will shift to higher values.[14] This data is crucial for kinetic analysis.

Hypothetical Data Summary

| Heating Rate (β) (°C/min) | TGA T_onset (°C) | DSC T_d (°C) | DSC ΔH_d (J/g) |

| 5 | 215.2 | 218.5 | -950 |

| 10 | 225.8 | 229.1 | -965 |

| 15 | 233.1 | 236.4 | -960 |

| 20 | 238.9 | 242.0 | -955 |

Decomposition Kinetics

The activation energy (E_a) of the decomposition reaction can be calculated using isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger methods, which analyze the shift in peak temperature with the heating rate.[7][14] A higher activation energy generally implies greater thermal stability.

Kissinger Equation: ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)

Where:

-

β = Heating rate

-

T_p = Peak temperature of the DSC exotherm (in Kelvin)

-

E_a = Activation energy

-

A = Pre-exponential factor

-

R = Ideal gas constant

By plotting ln(β / T_p²) versus 1/T_p for the different heating rates, the activation energy (E_a) can be determined from the slope of the resulting line (-E_a/R).

Analysis of Decomposition Products and Proposed Pathway

Identifying the products formed during decomposition is key to elucidating the reaction mechanism.

Evolved Gas Analysis (EGA)

Hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-FTIR are invaluable.[15] As the sample decomposes in the TGA, the evolved gases are transferred directly into the spectrometer for real-time identification. For this compound, one would expect to detect small gaseous molecules such as NO₂, NO, CO₂, CO, and water, as well as fragments from the octadecyl chain.

Proposed Decomposition Pathway

Based on established mechanisms for nitroaromatics, a plausible initial decomposition step for this compound is the homolytic cleavage of the C-NO₂ bond.[2][4] This is followed by a cascade of secondary reactions.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application. This guide outlines a comprehensive, scientifically-grounded strategy for its evaluation. By combining theoretical assessment with rigorous experimental work using TGA and DSC, calculating decomposition kinetics, and analyzing evolved gases, researchers can build a complete thermal profile of the molecule. This systematic approach ensures that potential hazards are identified and that processing and storage conditions can be defined with confidence, upholding the highest standards of scientific integrity and safety.

References

-

Blake, E. S., Hammann, W. C., Edwards, J. W., et al. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Retrieved from [Link]

-

Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPIS. Retrieved from [Link]

-

PHYWE Systeme GmbH & Co. KG. (n.d.). Temperature behaviour of organic compounds. Retrieved from [Link]

-

Vyazovkin, S., Koga, N., & Raemy, A. (2022). A rapid method for approximative evaluation of thermooxidative stability of organic materials. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

-

Shackelford, S. A., & Goldman, G. V. (1995). Thermal Stability Studies on a Homologous Series of Nitroarenes. Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

-

Wang, Y., et al. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved from [Link]

-

Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) a characteristics of amide-functional polybenzoxazine precursors. Retrieved from [Link]

-

METTLER TOLEDO. (2015). Thermogravimetry Analysis (TGA) – Online Training Course. YouTube. Retrieved from [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

-

DTIC. (n.d.). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal stability of nitrobenzyl halogenides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

-

ScienceDirect. (n.d.). Investigation of thermal decomposition of nitrobenzene: An energetic material. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A mitigation strategy for the thermal stability threshold of nitrocellulose with additives. Retrieved from [Link]

- Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.

-

ResearchGate. (n.d.). Thermal Stability of Nitrobenzyl Halogenides. Retrieved from [Link]

-

OSTI.GOV. (1986). Kinetics of thermocatalytic decomposition of nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pyrolysis products from different biomasses. Retrieved from [Link]

-

ResearchGate. (n.d.). A study on thermal stability of nitrocellulose. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. DSpace [repository.kaust.edu.sa]

- 5. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 6. A rapid method for approximative evaluation of thermooxidative stability of organic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 11. setaramsolutions.com [setaramsolutions.com]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.williams.edu [web.williams.edu]

- 14. scielo.br [scielo.br]

- 15. m.youtube.com [m.youtube.com]

Potential mechanism of action of m-Nitro-N-octadecylbenzamide

An In-Depth Technical Guide to the Potential Mechanism of Action of m-Nitro-N-octadecylbenzamide

Abstract

The interface of lipid biology and pharmacology presents a fertile ground for the discovery of novel therapeutic agents. This compound is a synthetic compound whose structure, featuring a polar nitrobenzamide head and a long, lipophilic octadecyl tail, suggests a potential interaction with cellular lipid signaling pathways. This technical guide synthesizes existing biochemical principles and experimental methodologies to propose and explore a primary putative mechanism of action for this molecule: the functional inhibition of acid sphingomyelinase (ASM). By acting as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA), the compound is hypothesized to modulate the levels of the critical second messenger, ceramide, thereby influencing cellular processes such as apoptosis and stress responses. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothesis, detailing the underlying scientific rationale, a suite of robust experimental protocols for validation, and a guide to interpreting the potential outcomes.

Introduction and Core Hypothesis

Structural Rationale

This compound is a molecule of significant interest due to its unique amphiphilic architecture. Its structure can be deconstructed into two key functional domains:

-

A Polar Head Group: The m-nitrobenzamide moiety. The benzamide scaffold is prevalent in medicinal chemistry, contributing to a wide array of pharmacological activities.[1][2] The meta-positioned nitro group is a strong electron-withdrawing substituent that significantly influences the molecule's electronic properties and can serve as a pharmacophore, often involved in metabolic redox reactions.[3][4]

-

A Lipophilic Tail: The N-octadecyl (C18) chain. This long, saturated hydrocarbon tail imparts high lipophilicity, driving the molecule to associate with cellular membranes and lipid-rich environments. Such a feature is characteristic of molecules that modulate lipid metabolism and signaling.

This amphiphilic nature is reminiscent of endogenous sphingolipids, particularly ceramide, which consists of a sphingosine base linked to a fatty acid.[5][6] This structural analogy is the cornerstone of our primary hypothesis.

Primary Hypothesis: Functional Inhibition of Acid Sphingomyelinase (ASM)

We postulate that this compound acts as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA) . Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[7][8] Ceramide is not merely a structural lipid; it is a potent second messenger that mediates cellular responses to stress, including the induction of apoptosis, inflammation, and cell cycle arrest.[5][9][10]

FIASMAs typically function not by directly binding to the enzyme's active site, but by altering the enzyme's microenvironment.[11] As cationic amphiphilic drugs, many known FIASMAs accumulate within the acidic environment of the lysosome due to protonation ("acid trapping").[12] Their presence on the inner lysosomal membrane is thought to displace ASM, leading to its inactivation and subsequent degradation.[12] We hypothesize that the lipophilic octadecyl tail of this compound drives its partitioning into the lysosomal membrane, where the nitrobenzamide head group disrupts the electrostatic interactions necessary for ASM stability and function, thereby reducing ceramide production.

The ASM-Ceramide Signaling Axis

To understand the impact of inhibiting ASM, it is crucial to appreciate its central role in cellular signaling. Under basal conditions, ASM activity is low. However, upon exposure to a wide range of cellular stressors—such as TNF-α, UV radiation, pathogens, or chemotherapeutic agents—ASM translocates to the outer leaflet of the plasma membrane or acts within the lysosome to generate bursts of ceramide.[6][7]

This localized increase in ceramide concentration has profound effects on membrane biophysics. Ceramide molecules self-associate, forming ceramide-enriched membrane platforms.[13] These platforms serve as signaling hubs, clustering receptor proteins (e.g., death receptors like CD95) and downstream signaling molecules, thereby amplifying signals that often culminate in programmed cell death (apoptosis).[5] By inhibiting ASM, this compound would be expected to attenuate the formation of these platforms and block these downstream signals.

A Framework for Experimental Validation

To rigorously test the hypothesis that this compound is a functional inhibitor of ASM, a multi-pronged experimental approach is required. The following protocols are designed to move from direct enzymatic interaction to cellular and functional consequences.

Experiment 1: Direct ASM Enzymatic Activity Assay

-

Causality and Rationale: The most direct test of the hypothesis is to determine if the compound inhibits ASM enzymatic activity in a cell-free system. This removes the complexities of cellular uptake and metabolism, isolating the interaction between the compound and the enzyme itself. A positive result here is a critical first piece of evidence.

-

Methodology:

-

Reagents: Recombinant human ASM, a fluorogenic ASM substrate (e.g., N-SMase Substrate, [6-((N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl-phosphocholine]), assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0), and this compound.

-

Procedure: a. Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer. b. In a 96-well plate, add the compound dilutions. Include "no inhibitor" controls and "no enzyme" blanks. c. Add the fluorogenic substrate to all wells and briefly incubate. d. Initiate the reaction by adding recombinant ASM to all wells except the "no enzyme" blanks. e. Incubate the plate at 37°C for 60 minutes, protected from light. f. Stop the reaction according to the kit manufacturer's protocol. g. Read the fluorescence on a plate reader (e.g., Ex/Em = 465/540 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

-

Self-Validation: The inclusion of positive controls (known ASM inhibitors like amitriptyline) and negative controls (vehicle) is essential. The signal-to-background ratio (enzyme vs. no enzyme) must be robust to ensure the assay is performing correctly.

Experiment 2: Cellular Ceramide Quantification via LC-MS/MS

-

Causality and Rationale: If the compound inhibits ASM in a cellular environment, it should lead to a measurable decrease in the production of ceramide from sphingomyelin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific lipid species, providing direct evidence of target engagement in a relevant biological system.[14]

-

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., A549 or HeLa) to ~80% confluency.

-

Treatment: Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 5x the IC50 from Experiment 1) and a vehicle control (DMSO) for a defined period (e.g., 6-24 hours).

-

Lipid Extraction: a. Harvest cells and wash with PBS. b. Perform a Bligh-Dyer or similar two-phase lipid extraction using a chloroform:methanol:water solvent system. c. Spike the samples with a known amount of an internal standard (e.g., C17:0 ceramide) prior to extraction for accurate quantification.

-

LC-MS/MS Analysis: a. Dry the organic phase under nitrogen and reconstitute in a suitable solvent. b. Inject the sample onto a C18 reverse-phase LC column. c. Use a gradient elution to separate the different ceramide species based on acyl chain length (e.g., C16:0, C18:0, C24:0, C24:1). d. Detect and quantify the ceramides using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Presentation: Summarize the quantitative data in a table, showing the levels of major ceramide species across different treatment conditions.

| Treatment Condition | C16:0 Ceramide (pmol/mg protein) | C18:0 Ceramide (pmol/mg protein) | C24:1 Ceramide (pmol/mg protein) |

| Vehicle Control | 150.2 ± 12.5 | 45.8 ± 5.1 | 98.3 ± 9.7 |

| Compound (1 µM) | 115.6 ± 10.1 | 33.1 ± 4.2 | 75.4 ± 8.0 |

| Compound (10 µM) | 78.9 ± 7.3 | 21.5 ± 2.9 | 51.2 ± 6.1 |

| Amitriptyline (20 µM) | 85.4 ± 8.8 | 24.0 ± 3.1 | 55.7 ± 6.5 |

| Table 1: Example data showing dose-dependent reduction in cellular ceramide levels following treatment. |

Experiment 3: Analysis of Lysosomal Accumulation

-

Causality and Rationale: The "functional inhibition" hypothesis posits that the compound accumulates in the lysosome. Visual confirmation of this co-localization provides strong mechanistic support. Confocal microscopy allows for high-resolution imaging to determine if the compound's location overlaps with the primary site of ASM activity.

-

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for microscopy.

-

Staining and Treatment: a. Incubate live cells with a lysosome-specific fluorescent probe (e.g., LysoTracker™ Red DND-99) for 30-60 minutes. b. Wash the cells and replace the media with media containing a fluorescently-tagged analog of this compound (or a dye with similar physicochemical properties as a proxy if tagging is not feasible). Incubate for 1-4 hours.

-

Imaging: a. Wash cells to remove excess compound/dye. b. Image the cells using a confocal microscope, capturing separate images in the red (LysoTracker) and green/blue (compound analog) channels. c. Merge the images to observe areas of co-localization (which will appear yellow/orange in a red/green overlay).

-

Data Analysis: Quantify the degree of co-localization using Pearson's correlation coefficient analysis on the acquired images. A high positive correlation indicates significant overlap.

-

-

Self-Validation: The protocol must include cells stained only with LysoTracker and cells treated only with the fluorescent compound to establish baseline fluorescence and rule out spectral bleed-through.

Experiment 4: Functional Readout - Protection from Stress-Induced Apoptosis

-